molecular formula C24H24ClN5O2 B2687437 9-(4-chlorophenyl)-1,7-dimethyl-3-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 876151-58-5

9-(4-chlorophenyl)-1,7-dimethyl-3-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

Cat. No.: B2687437
CAS No.: 876151-58-5
M. Wt: 449.94
InChI Key: XNXOWZKFFHLGHK-UHFFFAOYSA-N
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Description

9-(4-chlorophenyl)-1,7-dimethyl-3-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C24H24ClN5O2 and its molecular weight is 449.94. The purity is usually 95%.
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Scientific Research Applications

Psychotropic Potential

Research has identified certain derivatives of the purine-2,6-dione structure as potent ligands for serotonin receptors (5-HT1A, 5-HT2A, and 5-HT7), displaying anxiolytic and antidepressant properties. This indicates a potential application in the treatment of psychological disorders such as depression and anxiety. Modification of the arylalkyl/allyl substituent in position 7 of the purine-2,6-dione structure opens possibilities for designing new 5-HT ligands with preserved π electron systems and lower molecular weight, suggesting a pathway for developing novel psychotropic medications (Chłoń-Rzepa et al., 2013).

Crystal Structure and Molecular Interaction

Studies focusing on the crystal structures of related compounds reveal intricate molecular interactions, such as hydrogen bonding patterns, which are fundamental for understanding the bioactivity and stability of pharmaceuticals. These insights are crucial for drug design, allowing researchers to predict how modifications to the molecular structure might impact the efficacy and solubility of potential drug candidates (Low et al., 2004).

Neurodegenerative Disease Treatment

Compounds with a similar molecular structure have been evaluated for their adenosine receptor (AR) affinities, revealing potential as multitarget drugs for neurodegenerative diseases. For example, dual-target-directed A1/A2A adenosine receptor antagonists have been identified, which could offer symptomatic relief as well as disease-modifying effects in conditions like Parkinson's disease. This highlights a promising area of research for developing therapies that address multiple pathological mechanisms in neurodegenerative disorders (Brunschweiger et al., 2014).

Anticancer Activity

The synthesis of novel xanthene derivatives and their evaluation as potential anticancer agents indicate that modifications of the core purine structure can lead to compounds with significant anti-proliferative properties against cancer cell lines. This suggests a potential application of related compounds in cancer therapy, where they could serve as leads for the development of new anticancer drugs (Mulakayala et al., 2012).

Properties

IUPAC Name

9-(4-chlorophenyl)-1,7-dimethyl-3-(2-phenylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24ClN5O2/c1-16-14-29(19-10-8-18(25)9-11-19)23-26-21-20(30(23)15-16)22(31)28(24(32)27(21)2)13-12-17-6-4-3-5-7-17/h3-11,16H,12-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNXOWZKFFHLGHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CCC4=CC=CC=C4)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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